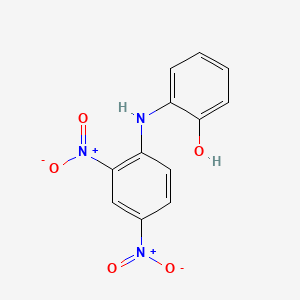

2-(2,4-Dinitroanilino)phenol

Descripción general

Descripción

2-(2,4-Dinitroanilino)phenol is an organic compound with the molecular formula C12H9N3O5. It is known for its distinctive reddish-brown color and is used in various industrial and scientific applications. This compound is a derivative of phenol and contains nitro groups, which contribute to its chemical reactivity and properties.

Aplicaciones Científicas De Investigación

2-(2,4-Dinitroanilino)phenol has several applications in scientific research:

Mecanismo De Acción

Target of Action

The primary targets of 2-(2,4-Dinitroanilino)phenol are tubulin proteins in plants and protists . These proteins are crucial for the formation of microtubules, which are a key component of the cell’s cytoskeleton and play a vital role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

This compound acts as a microtubule inhibitor . It interacts with its targets, the tubulin proteins, disrupting the formation of microtubules. This disruption affects the mitotic process, leading to multinucleate cells and arrested metaphase . The compound’s mode of action is similar to that of other dinitroaniline herbicides, such as trifluralin and pendimethalin .

Biochemical Pathways

The disruption of microtubule formation by this compound affects several biochemical pathways. The most significant effect is the inhibition of cell division, which leads to the formation of multinucleate cells . This can result in abnormal growth patterns, including inhibited lateral root development and swelling of the root tip .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is insoluble in water , which may affect its bioavailability and distribution within the organism.

Result of Action

The action of this compound results in significant morphological changes in the organism. These include swelling of the root tip, inhibited lateral root development, and the formation of multinucleate cells . These changes can lead to stunted growth and the development of a dark green color in plants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its insolubility in water may affect its distribution in the environment and its uptake by organisms. Additionally, it is an organonitrate compound, which can act as a strong oxidizing agent . This means that it may react vigorously with reducing agents, potentially leading to a detonation .

Análisis Bioquímico

Biochemical Properties

It is known that organonitrate compounds like 2-(2,4-Dinitroanilino)phenol can react vigorously with reducing agents, including hydrides, sulfides, and nitrides, leading to a detonation

Cellular Effects

Dinitroaniline herbicides, which are structurally similar to this compound, have been shown to have varying degrees of toxicity in terrestrial and aquatic species, including nematodes, earthworms, snails, insects, crustaceans, fish, and mammals . These effects include cytotoxicity, genotoxicity, and activation of oxidative stress pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

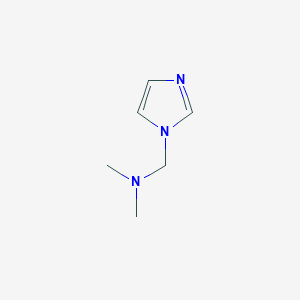

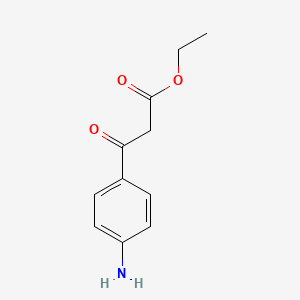

The synthesis of 2-(2,4-Dinitroanilino)phenol typically involves the nitration of phenol or its derivatives. One common method is the nitration of 4-aminophenol with 1-chloro-2,4-dinitrobenzene . The reaction conditions often include the use of sulfuric acid and nitric acid at elevated temperatures to facilitate the nitration process . Another method involves the sulfonation of phenol followed by nitration .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale nitration processes. These processes involve the use of continuous reactors where phenol is treated with nitrating agents under controlled conditions to ensure high yield and purity . The reaction mixture is then purified through crystallization and filtration to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-Dinitroanilino)phenol undergoes various chemical reactions, including:

Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like sodium hydroxide and other bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso and amino derivatives.

Reduction: Formation of 2-(2,4-diaminoanilino)phenol.

Substitution: Formation of various substituted phenols depending on the reagents used.

Comparación Con Compuestos Similares

2-(2,4-Dinitroanilino)phenol can be compared with other nitroaromatic compounds such as:

2,4-Dinitrophenol: Similar in structure but lacks the anilino group.

2,4-Dinitroanisole: Contains a methoxy group instead of a hydroxyl group.

2,4-Dinitrotoluene: Contains a methyl group instead of a hydroxyl group.

Uniqueness

The presence of both nitro and hydroxyl groups in this compound makes it unique, as it combines the reactivity of phenols with the oxidative properties of nitro compounds. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Propiedades

IUPAC Name |

2-(2,4-dinitroanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-12-4-2-1-3-10(12)13-9-6-5-8(14(17)18)7-11(9)15(19)20/h1-7,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBVHBLOMZBKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Record name | 2-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025160 | |

| Record name | 2-(2,4-Dinitroanilino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-(2,4-dinitroanilino)phenol appears as orange crystals. (NTP, 1992) | |

| Record name | 2-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6358-23-2 | |

| Record name | 2-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, o-(2,4-dinitroanilino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol,4-dinitroanilino)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dinitroanilino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-Dinitroanilino)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZNR6BA7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

374 to 401 °F (NTP, 1992) | |

| Record name | 2-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20268 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1608531.png)

![Methyl 2-[3-(2-chloroethyl)ureido]benzoate](/img/structure/B1608533.png)

![4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B1608537.png)

![1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene](/img/structure/B1608539.png)